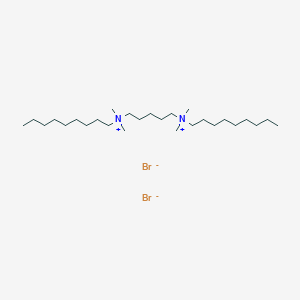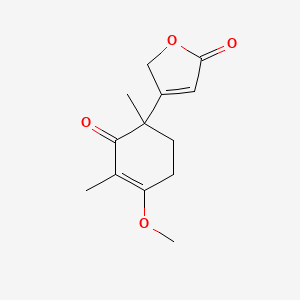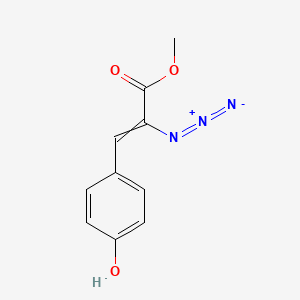
Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C10H9N3O3 It is characterized by the presence of an azido group (-N3) and a hydroxyphenyl group attached to a prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate typically involves the reaction of methyl 3-(4-hydroxyphenyl)prop-2-enoate with sodium azide (NaN3) under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Sodium azide (NaN3) in DMF.
Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.
Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives.
Cycloaddition Reactions: Formation of triazole derivatives.
Reduction Reactions: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Materials Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition reactions, leading to the formation of triazoles. These triazoles can interact with biological targets, potentially modulating their activity. The hydroxyphenyl group can also engage in hydrogen bonding and other interactions with biomolecules, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-azido-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with a nitro group instead of a hydroxy group.
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Lacks the azido group, making it less reactive in certain types of reactions.
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and interactions.
Uniqueness
Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate is unique due to the presence of both the azido and hydroxyphenyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
102244-91-7 |
|---|---|
Molekularformel |
C10H9N3O3 |
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9N3O3/c1-16-10(15)9(12-13-11)6-7-2-4-8(14)5-3-7/h2-6,14H,1H3 |
InChI-Schlüssel |
VYIWGXFUFMUKRB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CC1=CC=C(C=C1)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



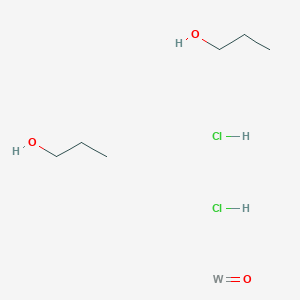
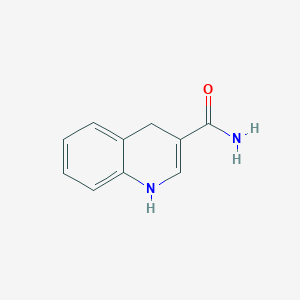
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)

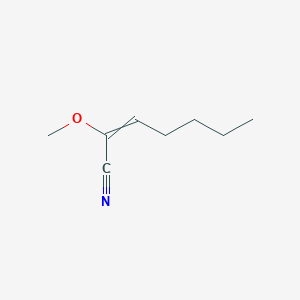
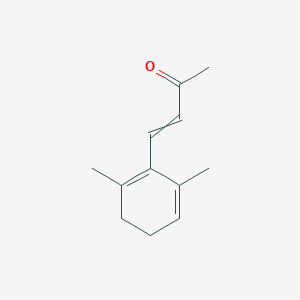
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
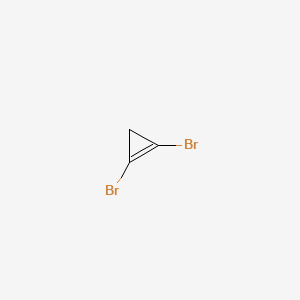

![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
